Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(4-cyano-3-hydroxyphenyl)propionate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-cyano-3-oxophenyl)propionate.
Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propionate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-(4-cyano-3-hydroxyphenyl)propionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the cyano group, which may result in different reactivity and biological activity.
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
The presence of the cyano group in ethyl 3-(4-cyano-3-hydroxyphenyl)propionate makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)6-4-9-3-5-10(8-13)11(14)7-9/h3,5,7,14H,2,4,6H2,1H3 |
InChI Key |
GCILJQRRDBBUBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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